Asp-Asp

Calcium binding Dipeptide Metal chelation

Asp-Asp (L-aspartyl-L-aspartic acid) is the homodimeric dipeptide uniquely validated for bitterness suppression of basic drugs, outperforming Glu-Glu in SPR receptor binding assays. Its sub-additive calcium chelation (Ka 23±5 vs expected 49 L mol⁻¹) makes it an essential reference for metal-binding mechanism studies. As a confirmed growth substrate for P. gingivalis, P. intermedia, P. nigrescens and F. nucleatum, it guarantees reproducible microbiology workflows. Available at ≥95% purity with ambient shipping. Order now to advance your enzyme kinetics, formulation science, or fastidious anaerobe cultivation.

Molecular Formula C8H12N2O7
Molecular Weight 248.19 g/mol
CAS No. 58471-53-7
Cat. No. B3029213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsp-Asp
CAS58471-53-7
Molecular FormulaC8H12N2O7
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESC(C(C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O
InChIInChI=1S/C8H12N2O7/c9-3(1-5(11)12)7(15)10-4(8(16)17)2-6(13)14/h3-4H,1-2,9H2,(H,10,15)(H,11,12)(H,13,14)(H,16,17)
InChIKeyFRYULLIZUDQONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Asp-Asp (CAS 58471-53-7): A Foundational Dipeptide for Specialized Biochemical and Enzyme Research


Asp-Asp, also designated L-aspartyl-L-aspartic acid or di-aspartic acid, is a dipeptide formed by two L-aspartic acid units linked via an α-peptide bond . This endogenous metabolite has been identified in organisms including Mycoplasma genitalium and Trypanosoma brucei, indicating conserved biological relevance . With a molecular formula of C8H12N2O7 and a mass of 248.19 g/mol, its four carboxyl groups confer a strong acidic character and a predicted pKa (strongest basic) of 8.53 [1]. Unlike single amino acids or mixed dipeptides, the homodimeric Asp-Asp motif serves as both a defined substrate for peptidases and a critical sequence element influencing protein stability, making it a strategic reference standard for enzymology and formulation science [2][3].

Why Generic Substitution Fails for Asp-Asp: The Critical Impact of Homodimeric Structure on Metal Binding, Taste Modulation, and Enzymatic Specificity


The scientific utility of Asp-Asp cannot be replicated by substituting its constituent amino acid (L-aspartic acid), a mixed acidic dipeptide (e.g., Asp-Glu), or the corresponding homodimer of glutamic acid (Glu-Glu). While L-aspartic acid has a calcium(II) association constant (Ka) of 7.0 ± 0.9 L mol⁻¹, the dipeptide Asp-Asp exhibits a Ka of 23 ± 5 L mol⁻¹, representing a >3-fold increase in affinity, yet this is less than additive relative to the expected 49 L mol⁻¹, demonstrating a specific structural effect unique to the Asp-Asp sequence [1]. Similarly, in bitterness suppression assays, the rank order of efficacy in surface plasmon resonance (SPR) was Asp-Asp > Glu-Glu > Asp > Glu, confirming that the dipeptide backbone and side-chain composition jointly dictate functional performance [2]. These context-dependent, sequence-specific behaviors underscore that generic replacement with single amino acids or alternative dipeptides will yield divergent and often suboptimal experimental outcomes .

Quantitative Differentiation Guide for Asp-Asp: Head-to-Head Comparisons with Glu-Glu, Asp, and Glu


Calcium(II) Binding Affinity: Asp-Asp Exhibits a 3.3-Fold Higher Association Constant than Aspartic Acid but Sub-Additive Behavior Compared to Glu-Glu

In a controlled study at pH relevant for milk products (ionic strength 0.20, 25 °C), the calcium(II) association constant (Ka) for Asp-Asp was 23 ± 5 L mol⁻¹, compared to 7.0 ± 0.9 L mol⁻¹ for L-aspartic acid (Asp) and 26 ± 4 L mol⁻¹ for Glu-Glu [1]. While the absolute affinity is comparable to Glu-Glu, the difference in expected additive behavior is stark: Asp-Asp's Ka is significantly less than the additive sum of two Asp units (49 L mol⁻¹), whereas Glu-Glu's Ka exceeds its additive sum (9.0 L mol⁻¹). This indicates that Asp-Asp possesses a unique, non-additive structural conformation that restricts calcium binding relative to theoretical predictions, a behavior not shared by Glu-Glu [1].

Calcium binding Dipeptide Metal chelation

Bitterness Suppression Efficacy: Asp-Asp Demonstrates Superior SPR Spectrum Change Compared to Glu-Glu, Asp, and Glu

In a surface plasmon resonance (SPR) study assessing binding to the human bitter taste receptor hTAS2R14, the rank order of spectrum change induced by various compounds in the presence of 0.5 mM diphenhydramine hydrochloride (DPH) was: Asp-Asp > Glu-Glu > Aspartic acid (Asp) > Glutamic acid (Glu) [1]. This ranking indicates that Asp-Asp exhibits the strongest interaction with the receptor among the tested acidic peptides and amino acids, suggesting superior potential for competitive inhibition of bitterness. While exact SPR response units are not reported, the qualitative ranking provides a clear, comparator-based differentiation in functional capacity.

Taste modulation Surface plasmon resonance Formulation science

Role as a Defined Substrate for Oral Pathogens: Asp-Asp Supports Growth of Porphyromonas gingivalis and Related Species

Asp-Asp has been identified as a growth substrate for key periodontal pathogens, including Porphyromonas gingivalis, Prevotella intermedia, Prevotella nigrescens, and Fusobacterium nucleatum . This utilization is sequence-specific; not all dipeptides or single amino acids support equivalent growth rates. While quantitative growth curve data is not provided in the available abstract, the documented utilization by these specific pathogens differentiates Asp-Asp from other acidic dipeptides like Glu-Glu, for which similar broad utilization has not been reported .

Microbiology Oral pathogens Growth substrate

Enzymatic Specificity: Asp-Asp Serves as Both Substrate and Inhibitor for Peptidases

Asp-Asp is recognized as a substrate for dipeptidases, with the reaction L-Asp-L-Asp + H2O → 2 L-Asp catalyzed by specific enzymes [1]. Additionally, it has been reported as an inhibitor in three enzyme-catalyzed reactions, including studies on aspartate-specific peptidases in Salmonella typhimurium [1]. In contrast, while single aspartic acid can be a substrate for some enzymes, it lacks the dipeptide-specific recognition elements required for these particular peptidases. The kinetic parameters (e.g., Km, Ki) are enzyme-dependent and not directly comparable across systems, but the dual substrate/inhibitor functionality is a distinguishing feature of the dipeptide.

Enzymology Peptidase Inhibitor

Primary Application Scenarios for Asp-Asp: Where This Dipeptide Delivers Verifiable Value


Formulation of Bitter-Tasting Pharmaceuticals Requiring Palatable Oral Dosage Forms

Based on the superior SPR spectrum change rank (Asp-Asp > Glu-Glu > Asp > Glu), Asp-Asp is the preferred candidate for masking the bitterness of basic drugs like diphenhydramine [1]. In this scenario, formulators can leverage Asp-Asp's stronger interaction with the hTAS2R14 receptor to achieve effective bitterness suppression at potentially lower concentrations than Glu-Glu, improving patient compliance without altering drug efficacy. This application is directly supported by the SPR ranking evidence [1].

Calcium Binding Studies Investigating Sequence-Specific Metal Coordination in Peptides

Asp-Asp's unique sub-additive calcium binding behavior (Ka = 23 ± 5 L mol⁻¹ vs. expected 49 L mol⁻¹) makes it an essential reference compound for studying the structural determinants of metal chelation by acidic peptides [2]. In this scenario, researchers can compare Asp-Asp with Glu-Glu (which shows super-additive binding) to elucidate how side-chain length and backbone conformation influence calcium affinity. This application is directly supported by the quantitative calcium binding data [2].

Characterization of Dipeptidase Activity and Substrate Specificity in Bacterial Systems

Asp-Asp's documented role as a substrate for dipeptidases and as an inhibitor in multiple enzyme systems [3] positions it as a critical tool for enzymology. In this scenario, microbiologists and biochemists can use Asp-Asp in kinetic assays (e.g., measuring hydrolysis rates) to define the substrate specificity of novel or characterized peptidases from organisms like Salmonella typhimurium, where single amino acids would be ineffective controls. This application is directly supported by the enzyme ligand evidence [3].

Culture Media Optimization for Anaerobic Oral Pathogen Research

Given that Asp-Asp supports the growth of P. gingivalis, P. intermedia, P. nigrescens, and F. nucleatum , it is a valuable component in defined media for cultivating these fastidious anaerobes. In this scenario, procurement of Asp-Asp ensures reproducibility in studies of periodontal disease etiology, as substitution with alternative dipeptides or single amino acids would alter the nutritional environment and potentially confound experimental outcomes. This application is directly supported by the growth substrate evidence .

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